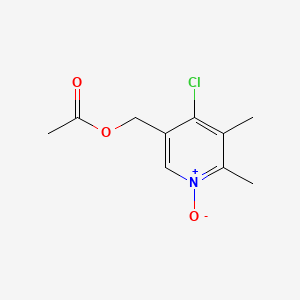

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-chloro-5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6-7(2)12(14)4-9(10(6)11)5-15-8(3)13/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPWKVGMLBEXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C[N+](=C1C)[O-])COC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675510 | |

| Record name | (4-Chloro-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159976-98-3 | |

| Record name | 3-Pyridinemethanol, 4-chloro-5,6-dimethyl-, 3-acetate, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159976-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide

Introduction

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs), a class of pharmaceuticals that have revolutionized the treatment of acid-related gastrointestinal disorders.[1][2][3] Its molecular architecture, featuring a substituted pyridine N-oxide core, provides a unique combination of reactivity and stability, making it an ideal precursor for constructing complex drug molecules like omeprazole and lansoprazole.[1][3] The N-oxide functionality is critical; it activates the adjacent methyl groups, facilitating specific C-H functionalization that would be challenging on the parent pyridine.[4][5]

This guide provides a comprehensive overview of the synthesis and characterization of this key intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and field-proven insights to ensure successful and reliable execution. We will explore a validated two-step synthetic pathway, followed by a rigorous analytical workflow to confirm the identity, purity, and structure of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 2,3,5-trimethylpyridine. The strategy hinges on two key transformations:

-

N-Oxidation: The initial step involves the selective oxidation of the pyridine nitrogen. This is a crucial activation step. The resulting N-oxide group increases the electron density on the oxygen atom while withdrawing electron density from the pyridine ring, particularly at the α (2,6) and γ (4) positions. This electronic modulation is fundamental for the subsequent rearrangement.[5]

-

Functionalization via Boekelheide-type Rearrangement: The second step is a variation of the Boekelheide rearrangement.[4] Treatment of the N-oxide intermediate with acetic anhydride serves a dual purpose: it acts as both the acetylating agent and the reaction medium. The N-oxide oxygen attacks the acetic anhydride, forming an activated O-acetylated intermediate. A subsequent deprotonation of an adjacent methyl group, followed by a[6][6]-sigmatropic rearrangement, leads to the desired acetoxymethyl functionality at the 5-position.[4]

This pathway is favored for its high efficiency and the use of readily available and relatively safe reagents.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-Chloro-2,3,5-trimethylpyridine N-oxide

This initial step focuses on the N-oxidation of the precursor, 4-chloro-2,3,5-trimethylpyridine. While our overall strategy starts from 2,3,5-trimethylpyridine, many commercial sources provide the chlorinated analog, making this a common starting point. The protocol described in a European patent provides a robust method.[6]

Rationale: Acetic acid serves as the solvent and catalyst, while hydrogen peroxide is the oxidizing agent. The reaction is heated to ensure a reasonable reaction rate. The work-up procedure is designed to remove unreacted starting material and isolate the more polar N-oxide product.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve 11.3 g (72.8 mmol) of 4-chloro-2,3,5-trimethylpyridine in 50 ml of acetic acid in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Reagent Addition: Heat the solution to 60°C. Slowly add 6.2 ml of 50% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature is maintained.

-

Reaction Progression: Maintain the reaction at 60°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Completion: Increase the temperature to 90°C for two hours to drive the reaction to completion.[6]

-

Work-up & Isolation:

-

Cool the reaction mixture and evaporate the acetic acid under reduced pressure.

-

Add water to the residue and make the solution alkaline (pH > 8) with a suitable base (e.g., sodium carbonate).

-

Extract the alkaline water phase with diethyl ether to remove any unreacted starting material.

-

Saturate the aqueous phase with sodium chloride to decrease the solubility of the product.

-

Extract the aqueous phase several times with methylene chloride.

-

Combine the methylene chloride extracts, dry over anhydrous sodium sulfate, and filter.

-

-

Final Product: Evaporate the solvent to yield the 4-chloro-2,3,5-trimethylpyridine N-oxide product. A typical yield is around 83%.[6]

Part 2: Synthesis of this compound

This step involves the rearrangement of the intermediate N-oxide to form the final product. The procedure is adapted from principles of the Boekelheide rearrangement.[4][7]

Rationale: Acetic anhydride acts as the key reagent to facilitate the rearrangement. Heating is necessary to overcome the activation energy for the sigmatropic shift.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, heat acetic anhydride (e.g., 10 volumes relative to the starting N-oxide) to approximately 90°C.[4]

-

Reagent Addition: Prepare a solution of the 4-chloro-2,3,5-trimethylpyridine N-oxide from Part 1 in a minimal amount of acetic acid. Add this solution dropwise to the heated acetic anhydride.[4][7]

-

Reaction Conditions: Maintain the temperature at 90-110°C and stir for 30-60 minutes.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding water or a saturated sodium bicarbonate solution.

-

Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Detailed Characterization Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons and carbons.

-

¹H NMR (Proton NMR):

-

Aromatic Proton: A singlet is expected for the proton on the pyridine ring (H-6). Due to the electron-withdrawing nature of the N-oxide, this proton is deshielded and should appear downfield.

-

Acetoxymethyl Protons (CH₂): A singlet corresponding to the two protons of the methylene group.

-

Methyl Protons (Pyridine Ring): Two distinct singlets for the two methyl groups attached to the pyridine ring (at C-2 and C-3).

-

Acetyl Methyl Protons (CH₃): A singlet for the three protons of the acetyl group's methyl.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals corresponding to the carbons of the pyridine ring. The carbons attached to the N-oxide and chlorine (C-2, C-4) will have characteristic shifts.

-

Carbonyl Carbon (C=O): A signal in the downfield region (typically ~170 ppm) characteristic of an ester carbonyl.

-

Methylene Carbon (CH₂): A signal for the acetoxymethyl carbon.

-

Methyl Carbons: Three distinct signals for the two methyl groups on the ring and the one from the acetyl group.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.[8]

-

Expected Molecular Weight: 195.22 g/mol (for the unchlorinated analog C10H13NO3).[9][10] The target compound, C10H12ClNO3, has a molecular weight of 229.66 g/mol .

-

Expected Ion Peak: An [M+H]⁺ peak should be observed at m/z 230.67. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 232.67 with about one-third the intensity of the main peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

N-O Stretch (N-oxide): A characteristic strong absorption band in the region of 1200-1300 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H Stretches (Aliphatic & Aromatic): Bands observed around 2850-3100 cm⁻¹.

Data Summary Table

| Parameter | Technique | Expected Result | Rationale |

| Molecular Structure | ¹H & ¹³C NMR | Characteristic shifts for aromatic H, CH₂, and CH₃ groups. | Confirms the connectivity and chemical environment of all atoms. |

| Molecular Weight | ESI-MS | [M+H]⁺ at m/z 230.67 with a chlorine isotope pattern. | Confirms the elemental composition and molecular formula. |

| Functional Groups | IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), N-O stretch (~1250 cm⁻¹). | Confirms the presence of key ester and N-oxide functionalities. |

| Purity | HPLC | A single major peak (>95% area). | Quantifies the purity of the final isolated product. |

| Physical Constant | Melting Point | A sharp, defined melting range. | A narrow melting range is indicative of high purity. |

Conclusion

The synthesis and characterization of this compound represent a critical process in the production of essential pharmaceuticals. The outlined two-step synthetic approach, involving N-oxidation followed by a Boekelheide-type rearrangement, is an efficient and reliable method for obtaining this key intermediate. The subsequent analytical workflow, employing NMR, MS, and IR spectroscopy, provides a robust framework for unequivocal structure confirmation and purity assessment. This guide offers the necessary detail and scientific rationale to empower researchers to confidently produce and validate this important chemical building block.

References

- EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents.

-

N-oxidation of Pyridine Derivatives - Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. Available at: [Link]

-

Synthesis of 2,3,5-trimethyl-pyridine-N-oxide - PrepChem.com. Available at: [Link]

- Omeprazole synthesis - EP1085019A1 - Google Patents.

-

Total synthesis of 5-hydroxyomeprazole - ResearchGate. Available at: [Link]

-

Preparation of 4-chloropyridine N-oxide - PrepChem.com. Available at: [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. Available at: [Link]

- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents.

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. Available at: [Link]

- US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents.

Sources

- 1. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents [patents.google.com]

- 7. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. labsolu.ca [labsolu.ca]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide (CAS Number: 1159976-98-3)

A Note to the Reader: Comprehensive, publicly available scientific literature detailing the specific properties, mechanism of action, and experimental protocols for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide (CAS No. 1159976-98-3) is limited at this time. This guide, therefore, synthesizes foundational knowledge of the parent chemical class, pyridine N-oxides, to provide a predictive framework and theoretical context for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a starting point for investigation and should be supplemented with internal experimental data.

Part 1: Foundational Understanding and Physicochemical Profile

This compound is a substituted pyridine N-oxide. The introduction of an N-oxide functional group to a pyridine ring significantly alters the electronic and steric properties of the molecule, often leading to unique chemical reactivity and biological activity compared to its non-oxidized pyridine counterpart.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties for this compound is presented below. These values are critical for designing experimental conditions, including solvent selection and formulation development.

| Property | Value | Source |

| CAS Number | 1159976-98-3 | Publicly available data |

| Molecular Formula | C₁₀H₁₂ClNO₃ | Publicly available data |

| Molecular Weight | 229.66 g/mol | Publicly available data |

| IUPAC Name | (4-chloro-5,6-dimethyl-1-oxido-3-pyridinyl)methyl acetate | Publicly available data |

| InChI Key | InChI=1S/C10H12ClNO3/c1-6-7(2)12(14)5-4-8(11)9(6)3-15-10(3)13 | Publicly available data |

| Predicted Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents and water is anticipated. | Inferred from the structure |

| Predicted pKa | The pyridine N-oxide moiety is weakly basic. The exact pKa is not available but is expected to be lower than that of the corresponding pyridine. | General chemical principles |

Part 2: The Chemistry of Pyridine N-Oxides: Reactivity and Synthetic Utility

The N-oxide group dramatically influences the reactivity of the pyridine ring. It acts as a strong electron-donating group through resonance, increasing the electron density at the ortho (2- and 6-) and para (4-) positions. This activation facilitates electrophilic substitution reactions that are often difficult to achieve with the parent pyridine. Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, particularly at the alpha-positions.

Potential Synthetic Pathways

Figure 1. A potential synthetic pathway for this compound.

Experimental Protocol: General N-Oxidation of a Pyridine Derivative

-

Dissolution: Dissolve the starting pyridine derivative in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Oxidizing Agent Addition: Slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at 0 °C. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Postulated Biological Activity and Therapeutic Potential

The inclusion of the N-oxide functionality can impart significant biological activity. Pyridine N-oxides are found in a number of approved drugs and are investigated for a wide range of therapeutic applications.

Potential Mechanisms of Action

-

Enzyme Inhibition: The substituted pyridine N-oxide scaffold can act as a bioisostere for other functional groups, enabling it to fit into the active sites of enzymes and act as an inhibitor.

-

Prodrug Strategy: In hypoxic environments, such as those found in solid tumors, the N-oxide group can be bioreduced to the corresponding pyridine. This transformation can release an active cytotoxic agent, making N-oxides promising candidates for hypoxia-activated prodrugs.

-

Modulation of Physicochemical Properties: The N-oxide group increases the polarity and hydrogen bonding potential of a molecule. This can improve aqueous solubility and alter pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Hypothetical Signaling Pathway Involvement

Given the structural alerts within this compound, one could hypothesize its interaction with signaling pathways implicated in cell growth and proliferation. For instance, as a substituted heterocyclic compound, it may have the potential to interact with kinase signaling cascades.

Figure 2. A hypothetical signaling pathway illustrating a potential point of intervention.

Part 4: Analytical Characterization

For a novel or sparsely documented compound, rigorous analytical characterization is paramount to confirm its identity and purity.

Standard Analytical Workflow

Figure 3. A standard workflow for the analytical characterization of a synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions.

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mode to obtain an accurate mass measurement of the molecular ion.

-

Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated from the molecular formula to confirm the elemental composition.

Part 5: Safety and Handling

As with any chemical of unknown toxicological properties, this compound should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent direct contact with the compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

References

Due to the limited public information on CAS number 1159976-98-3, this guide has been constructed based on general principles of pyridine N-oxide chemistry. For further reading on this class of compounds, the following resources are recommended:

- Synthesis and Reactions of Pyridine N-oxides: For a comprehensive overview of the chemical transformations involving pyridine N-oxides, consult advanced organic chemistry textbooks and review articles on heterocyclic chemistry.

- Pharmacological Applications of N-Oxides: Journals in medicinal chemistry and drug discovery frequently publish research on the biological activities of N-oxide containing compounds.

- Chemical Supplier Information: Basic physicochemical data can often be found on the websites of chemical suppliers.

This document is intended to provide a foundational and theoretical guide for researchers. All experimental work should be conducted with appropriate safety precautions and validated through rigorous analytical methods.

An In-depth Technical Guide to the Molecular Structure of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide

Introduction

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide is a substituted pyridine N-oxide of significant interest in pharmaceutical development, primarily recognized as a potential impurity and key intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and its analogues.[1] The precise characterization and control of such intermediates are critical for the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of this compound, tailored for researchers and professionals in drug development and organic synthesis.

The pyridine N-oxide moiety is a versatile functional group in organic chemistry. The N-O bond introduces a dipolar character to the aromatic ring, which activates it for both electrophilic and nucleophilic substitution reactions, often with regioselectivity that is different from the parent pyridine.[2] This unique reactivity is leveraged in the synthesis of complex heterocyclic compounds.

Molecular Structure and Elucidation

The molecular structure of this compound is defined by a pyridine N-oxide ring substituted with two methyl groups at positions 2 and 3, a chlorine atom at position 4, and an acetoxymethyl group at position 5.

Systematic Name: (4-chloro-5,6-dimethyl-1-oxido-pyridin-3-yl)methyl acetate CAS Number: 1159976-98-3 Molecular Formula: C₁₀H₁₂ClNO₃ Molecular Weight: 230.66 g/mol

Caption: 2D representation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl groups, the methylene protons of the acetoxymethyl group, and the acetyl methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (at C-6) | 8.0 - 8.3 | s | 1H |

| -CH₂- (acetoxymethyl) | 5.0 - 5.3 | s | 2H |

| -CH₃ (at C-2) | 2.4 - 2.6 | s | 3H |

| -CH₃ (at C-3) | 2.2 - 2.4 | s | 3H |

| -COCH₃ (acetyl) | 2.0 - 2.2 | s | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (acetyl) | 170 - 172 |

| C-4 (C-Cl) | 148 - 152 |

| C-2 | 145 - 148 |

| C-6 | 138 - 142 |

| C-5 | 130 - 135 |

| C-3 | 125 - 130 |

| -CH₂- (acetoxymethyl) | 60 - 65 |

| -COCH₃ (acetyl) | 20 - 22 |

| -CH₃ (at C-2) | 15 - 18 |

| -CH₃ (at C-3) | 10 - 13 |

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₁₂ClNO₃. The fragmentation pattern would likely involve the loss of the acetoxy group, the chlorine atom, and cleavage of the N-O bond.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching vibration, C=O stretching of the ester, and C-Cl stretching.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-O Stretch | 1200 - 1300 |

| C=O Stretch (Ester) | 1735 - 1750 |

| C-O Stretch (Ester) | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound would likely proceed through a two-step sequence starting from 5-acetoxymethyl-2,3-dimethylpyridine. This pathway leverages well-established methodologies for the N-oxidation of pyridines and the subsequent chlorination of the corresponding N-oxides.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocols

The following protocols are based on established procedures for similar pyridine N-oxide derivatives and represent a viable approach for the synthesis of the target molecule.

Step 1: N-Oxidation of 5-Acetoxymethyl-2,3-dimethylpyridine

This step involves the oxidation of the pyridine nitrogen to form the N-oxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

-

Materials:

-

5-Acetoxymethyl-2,3-dimethylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5-acetoxymethyl-2,3-dimethylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 5-acetoxymethyl-2,3-dimethylpyridine N-oxide, which can be purified by column chromatography if necessary.

-

Step 2: Chlorination of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

The chlorination at the 4-position of the pyridine N-oxide can be achieved using various chlorinating agents. A common method for this transformation is the use of phosphorus oxychloride (POCl₃). An alternative approach involves the conversion of a 4-nitro precursor. Given the high reactivity of 4-nitropyridine-N-oxides towards nucleophilic substitution, the synthesis of the 4-nitro analogue followed by substitution with chloride is a highly effective strategy.[4][5][6]

-

Materials:

-

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine N-oxide (as a potential precursor)

-

Acetyl chloride or concentrated hydrochloric acid

-

Ice

-

Sodium carbonate

-

Chloroform

-

-

Procedure (based on the conversion of a 4-nitro precursor): [5]

-

In a flask equipped with a reflux condenser, carefully add 5-acetoxymethyl-2,3-dimethyl-4-nitropyridine N-oxide (1.0 eq) in small portions to acetyl chloride (excess).

-

Gently warm the mixture to approximately 50 °C for about 30 minutes. A crystalline mass may form.

-

After the reaction is complete, cautiously decompose the reaction mixture with ice-water.

-

Neutralize the solution by adding sodium carbonate until it is alkaline.

-

Extract the aqueous mixture multiple times with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium carbonate.

-

Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.

-

Significance in Drug Development

The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of a drug product. Therefore, the identification, synthesis, and characterization of potential impurities like this compound are crucial aspects of process development and quality control in the pharmaceutical industry. Having a well-characterized standard of this compound allows for the development of sensitive analytical methods to detect and quantify its presence in API batches, ensuring that the final drug product meets the stringent requirements of regulatory agencies.

Conclusion

This compound is a molecule of significant interest due to its role as a key intermediate and potential impurity in the synthesis of widely used pharmaceuticals. While detailed experimental data for this specific compound is not widely published, its molecular structure, spectroscopic properties, and synthesis can be reliably inferred from the well-established chemistry of pyridine N-oxides and related compounds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists involved in the synthesis, characterization, and analysis of this important molecule.

References

-

den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

-

Preparation of 4-chloropyridine N-oxide. PrepChem.com. [Link]

-

den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

-

Gajeles, G., Kim, S. M., Yoo, J. C., Lee, K. K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Royal Society of Chemistry. [Link]

-

Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

-

Ramakrishna, N. V. S., et al. (1979). 4-Nitro and 4-chloro pyridine-N-oxide complexes of lanthanide perchlorates. Proceedings of the Indian Academy of Sciences - Section A, 88(6), 413-420. [Link]

-

Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry, 11(7), 643-651. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. sciencemadness.org [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide

Abstract: This document provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide. As a novel compound, experimentally derived spectroscopic data is not yet available in public literature. This guide, therefore, serves as a vital resource for researchers in synthetic chemistry and drug development by constructing a robust, predicted spectroscopic profile based on foundational principles and data from structurally analogous compounds. We will dissect the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, providing not only the predicted values but also the scientific rationale underpinning these predictions. Furthermore, this guide includes standardized, field-proven protocols for the acquisition of such data, ensuring a self-validating framework for future experimental work.

Introduction and Structural Framework

The structural elucidation of newly synthesized compounds is the bedrock of chemical research and development. Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. The target of this guide, this compound, is a substituted pyridine N-oxide, a class of compounds with significant applications in medicinal chemistry and materials science.

The predictions herein are derived from a systematic analysis of the molecule's constituent parts: the 2,3-dimethyl-4-chloropyridine N-oxide core and the 5-acetoxymethyl substituent. By leveraging established spectroscopic data for pyridine N-oxides, chloro-aromatics, and acetate esters, we can forecast the spectral output with a high degree of confidence. This predictive approach is an essential tool in modern chemistry, enabling researchers to anticipate results, troubleshoot syntheses, and correctly interpret experimental data once obtained.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for identifying the hydrogen framework of a molecule. The predicted spectrum of the title compound is expected to show five distinct signals, corresponding to the different proton environments.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.35 | Singlet (s) | 1H | H-6 | Protons alpha to a pyridine N-oxide are significantly deshielded.[1][2] This signal is a singlet as there are no adjacent protons. |

| ~ 5.20 | Singlet (s) | 2H | C7-H₂ (CH₂-O) | Methylene protons adjacent to an ester oxygen and an aromatic ring are deshielded.[3] |

| ~ 2.45 | Singlet (s) | 3H | C2-CH₃ | Aromatic methyl groups typically appear in this region. Proximity to the N-oxide may cause a slight downfield shift compared to non-oxidized pyridines.[1] |

| ~ 2.30 | Singlet (s) | 3H | C3-CH₃ | Similar environment to the C2-methyl, but slightly further from the N-oxide. |

| ~ 2.15 | Singlet (s) | 3H | C9-H₃ (Ac-CH₃) | The methyl protons of an acetate group consistently appear around 2.1 ppm.[4][5][6] |

Experimental Protocol: ¹H NMR Spectroscopy

Causality in Experimental Design: The choice of a deuterated solvent is critical; it must fully dissolve the analyte without introducing interfering proton signals. CDCl₃ is a common first choice for moderately polar organic compounds. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving closely spaced peaks in substituted aromatic systems.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire a standard ¹H spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

-

Co-add a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Workflow Diagram: ¹H NMR Analysis

Caption: Standardized workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the unique carbon environments in a molecule. For the title compound, nine distinct carbon signals are predicted.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169.5 | C8 (C=O) | The carbonyl carbon of an acetate ester typically resonates in this region.[7][8] |

| ~ 148.0 | C2 | Aromatic carbons directly attached to the N-oxide group (alpha carbons) are deshielded.[1][9] |

| ~ 145.0 | C6 | The other alpha carbon, deshielded by the N-oxide. Its chemical shift is influenced by adjacent substituents. |

| ~ 140.0 | C4 | The carbon bearing the chlorine atom (ipso-carbon). The N-oxide group strongly influences this position. |

| ~ 138.5 | C3 | The chemical shift of this substituted carbon is influenced by both adjacent methyl and chloro groups. |

| ~ 125.0 | C5 | The chemical shift of this substituted carbon is primarily influenced by the attached acetoxymethyl group. |

| ~ 65.0 | C7 (CH₂) | The methylene carbon of the acetoxymethyl group.[3] |

| ~ 21.0 | C9 (Ac-CH₃) | The methyl carbon of the acetate group is consistently found around 21 ppm.[7][10] |

| ~ 18.0 | C2-CH₃ | Aromatic methyl carbons appear in the upfield region of the spectrum.[1] |

| ~ 12.0 | C3-CH₃ | Aromatic methyl carbons. The specific shift is influenced by the steric and electronic environment. |

Experimental Protocol: ¹³C NMR Spectroscopy

Causality in Experimental Design: A higher sample concentration is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope. A proton-decoupled experiment is standard, which collapses all C-H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the solid sample.

-

Dissolve in ~0.7 mL of CDCl₃ with TMS in an NMR tube, as described for ¹H NMR.

-

-

Instrument Setup & Acquisition:

-

After locking and shimming as per the ¹H experiment, select a ¹³C acquisition experiment.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to ~240 ppm, centered around 120 ppm.

-

A large number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is standard.

-

-

Data Processing:

-

Apply Fourier transformation with exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Phase the spectrum and calibrate it by setting the CDCl₃ triplet center peak to 77.16 ppm.

-

List the peak chemical shifts.

-

Workflow Diagram: ¹³C NMR Analysis

Caption: General experimental workflow for ¹³C NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted FT-IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium-Weak | C-H Stretch (Aromatic) | Characteristic stretching vibrations for sp² C-H bonds. |

| ~ 2980-2850 | Medium-Weak | C-H Stretch (Aliphatic) | Stretching vibrations for sp³ C-H bonds in the methyl and methylene groups. |

| ~ 1745 | Strong | C=O Stretch (Ester) | A very strong and sharp absorption is characteristic of the carbonyl group in a saturated aliphatic ester.[11][12][13] |

| ~ 1600, 1480 | Medium | C=C/C=N Ring Stretch | Skeletal vibrations of the pyridine ring. |

| ~ 1260 | Strong | N-O Stretch | This is a hallmark absorption for pyridine N-oxides, often being very intense.[14][15][16] |

| ~ 1230 | Strong | C-O Stretch (Ester, C-O-C) | Asymmetric C-O-C stretching of the ester group.[11][12] |

| ~ 1040 | Strong | C-O Stretch (Ester, O-C-C) | Symmetric O-C-C stretching of the ester group.[12] |

| ~ 1080 | Medium-Strong | C-Cl Stretch | Stretch for an aryl chloride. |

| ~ 850 | Medium | C-H Out-of-plane bend | Bending vibration for the isolated aromatic H-6 proton. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Causality in Experimental Design: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is non-destructive, making it ideal for routine analysis of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Label the significant peaks in the spectrum.

-

Workflow Diagram: FT-IR (ATR) Analysis

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data (ESI-QTOF)

-

Molecular Formula: C₁₀H₁₂ClNO₃

-

Monoisotopic Mass: 229.0506 u

-

Predicted [M+H]⁺: m/z 230.0579

-

Isotopic Pattern: A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

| Predicted Fragment (m/z) | Loss | Rationale |

| 214.06 | -O | [M-16]⁺: The loss of an oxygen atom from the N-oxide is a highly characteristic fragmentation pathway for this class of compounds.[17] |

| 187.02 | -C₂H₃O | [M-43]⁺: Loss of the acetyl group (CH₃CO) from the ester moiety. |

| 172.03 | -C₂H₄O₂ | Loss of acetic acid (CH₃COOH) via rearrangement. |

| 156.03 | -C₃H₅O₂ | [M-73]⁺: Cleavage of the entire acetoxymethyl radical. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality in Experimental Design: ESI is a soft ionization technique ideal for polar, non-volatile compounds, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is perfect for confirming molecular weight. A high-resolution instrument like a Q-TOF (Quadrupole-Time of Flight) is used to obtain an accurate mass measurement, which can confirm the elemental composition.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup & Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the instrument in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Verify the characteristic chlorine isotopic pattern.

-

Compare the measured accurate mass to the theoretical mass calculated for the molecular formula C₁₀H₁₂ClNO₃ to confirm the elemental composition.

-

Workflow Diagram: ESI-MS Analysis

Caption: A typical workflow for molecular weight confirmation via E-MS.

Conclusion

This guide has detailed the predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data for this compound. By deconstructing the molecule into its core components and applying established spectroscopic principles, we have generated a comprehensive and scientifically-grounded dataset. The included protocols represent industry-standard best practices for the characterization of novel organic solids. This document is intended to be a practical and authoritative resource, empowering researchers to confidently undertake the synthesis and analysis of this compound, and to accurately interpret the empirical data they will generate.

References

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks... ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). HMDB. [Link]

-

Kralj, B., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]

-

Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(5), 353-356. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). HMDB. [Link]

-

Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 2(6), 593-603. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Lavis, L. D., et al. (2008). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic Letters, 10(14), 2999-3002. [Link]

-

Seetharaman, P. A., & Saraf, D. N. (1969). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 70(5), 244-249. [Link]

-

Wiley, R. H., & Slaymaker, S. C. (1957). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society, 79(9), 2233-2236. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is... Testbook.com. [Link]

-

ResearchGate. (n.d.). Study of the composition of carboxylic compounds using ir spectroscopy. ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Pyridine-N-oxide(694-59-7) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 9. testbook.com [testbook.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523) [hmdb.ca]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. ias.ac.in [ias.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Guide to the Synthesis, Reactivity, and Application of Substituted Pyridine N-Oxides

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive literature review on substituted pyridine N-oxides, focusing on their synthesis, unique reactivity, and diverse applications, particularly in the realm of medicinal chemistry and catalysis. The content is structured to deliver not just procedural steps, but the underlying scientific principles and field-proven insights that govern their utility.

Introduction: The Strategic Value of the N-O Bond in Pyridine Chemistry

The introduction of an N-oxide moiety to a pyridine ring is a transformative chemical modification that profoundly alters the electronic landscape of the heterocycle.[1][2] Pyridine itself is an electron-deficient system, making it relatively unreactive towards electrophilic substitution. The N-oxidation process introduces a unique dipole, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This N-O group acts as a powerful "push-pull" system; it inductively withdraws electron density from the ring while simultaneously being capable of donating electron density to the C2 and C4 positions through resonance.[3][4]

This dual nature is the cornerstone of pyridine N-oxide chemistry. It activates the pyridine ring for a host of reactions that are difficult or impossible with the parent pyridine, making these compounds exceptionally versatile synthetic intermediates.[2][5][6] Furthermore, the N-oxide group itself imparts significant changes in physicochemical properties, such as increased polarity and hydrogen bonding capacity, which are frequently exploited in drug design to enhance solubility and modulate pharmacokinetic profiles.[7][8] This guide will explore the synthesis of these valuable compounds, delve into their rich and varied reactivity, and highlight their applications as catalysts, ligands, and critical components of therapeutic agents.

Synthesis of Substituted Pyridine N-Oxides

The preparation of pyridine N-oxides can be broadly categorized into two main strategies: the direct oxidation of a pre-functionalized pyridine or the de novo construction of the N-oxide ring system.

Direct Oxidation of Substituted Pyridines

The most common and straightforward method for synthesizing pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative.[3] The choice of oxidant is critical and depends on the nature of the substituents on the pyridine ring to avoid unwanted side reactions.

Common Oxidation Reagents:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to rt | High reactivity, good for electron-deficient pyridines | Can be expensive, potential for side reactions with sensitive groups |

| H₂O₂ / Acetic Acid | Glacial AcOH, heat | Inexpensive, readily available | Requires heating, may not be suitable for acid-sensitive substrates |

| H₂O₂ / MTO | CH₂Cl₂, rt | Catalytic, high yields for many substrates | MTO is a specialty catalyst |

| Oxone® | H₂O / Acetone | Inexpensive, environmentally benign | Can be less effective for highly deactivated pyridines |

| Bis(trimethylsilyl)peroxide | Catalytic ReO₄⁻ source | Alternative to aqueous H₂O₂ | Requires preparation of the peroxide |

The mechanism for peracid oxidation, such as with m-CPBA, involves the nucleophilic attack of the pyridine nitrogen onto the electrophilic oxygen of the peracid. The choice of a specific protocol is guided by the electronic nature of the pyridine; electron-rich pyridines are oxidized more readily, while electron-deficient ones may require stronger oxidants or harsher conditions.[3]

This protocol provides a reliable method for the N-oxidation of a generic substituted pyridine.

-

Dissolution: Dissolve the substituted pyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) at a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction and minimize potential side reactions.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1-1.5 eq) portion-wise over 15-30 minutes. The stoichiometry is adjusted based on the purity of the m-CPBA and the reactivity of the substrate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Quenching & Workup: Upon completion, cool the mixture to 0 °C and quench any excess peracid by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine. Extract the aqueous layers with CH₂Cl₂.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure substituted pyridine N-oxide.

Advanced Synthesis via C–H Functionalization

A modern and powerful approach to synthesizing complex substituted pyridine N-oxides is the direct functionalization of the pyridine N-oxide core via transition-metal-catalyzed C–H activation.[9] This strategy avoids pre-functionalization of the starting pyridine, offering a more atom-economical route. Palladium catalysis has been particularly successful for direct C-2 arylation and alkenylation reactions.[5][6][9]

The N-oxide group acts as a directing group, facilitating the C-H activation step, typically at the C-2 position.[9] These reactions provide access to a wide range of 2-aryl and 2-alkenyl pyridine N-oxides, which are valuable precursors for pharmaceuticals and materials.[5][6]

Reactivity and Strategic Functionalization

The true synthetic power of pyridine N-oxides lies in their versatile reactivity, which opens up avenues for functionalization that are inaccessible to parent pyridines.

Caption: Overview of the strategic workflow in pyridine N-oxide chemistry.

Electrophilic and Nucleophilic Substitution

As predicted by its resonance structures, the pyridine N-oxide ring is activated towards both electrophilic and nucleophilic attack.

-

Electrophilic Substitution: The increased electron density at the C4 position facilitates electrophilic substitution (e.g., nitration) at this site, a reaction that is very difficult on pyridine itself. The N-oxide group can then be removed via deoxygenation to yield a 4-substituted pyridine.[2][10]

-

Nucleophilic Substitution: The C2 and C6 positions are electron-deficient and thus susceptible to nucleophilic attack. A classic example is the reaction with phosphorus oxychloride (POCl₃) to yield 2- and 4-chloropyridines.[10] Modern methods have expanded the scope to include amination, cyanation, and the addition of Grignard reagents.[5][6][11]

Umpolung Reactivity

A clever strategy to reverse the innate electrophilicity of the C2 position involves an "umpolung" or reversal of polarity. Reaction of a pyridine N-oxide with triphenylphosphine can generate a (pyridine-2-yl)phosphonium salt.[12] This salt, upon activation, can serve as a 2-pyridyl nucleophile equivalent, reacting with various electrophiles to achieve C2-functionalization in a manner contrary to its natural reactivity.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The N-Oxide Group in Medicinal Chemistry: A Strategic Tool for Drug Design and Development

Introduction: Beyond a Simple Metabolite

Historically, the N-oxide functionality was often viewed through the narrow lens of drug metabolism—a common, water-soluble derivative of tertiary amines destined for excretion.[1][2] However, this perspective overlooks the immense strategic value and versatility that the N-oxide group offers in modern medicinal chemistry.[3][4] The introduction of an N-oxide is not merely a passive modification; it is an active design choice that can profoundly alter a molecule's physicochemical properties, metabolic fate, and pharmacological activity.[2][5]

The unique electronic nature of the N-oxide, a highly polar, zwitterionic N⁺–O⁻ dative bond, is the foundation of its utility.[1][5][6] This group can serve as a powerful hydrogen bond acceptor, a bioisosteric replacement for other functional groups, a handle for prodrug strategies, and a modulator of aqueous solubility and membrane permeability.[1][6][7] This guide provides an in-depth exploration of the multifaceted roles of the N-oxide group, moving from its fundamental properties to its strategic applications in drug discovery, complete with field-proven insights and experimental protocols.

Modulation of Physicochemical Properties: The Polarity Principle

The primary and most predictable consequence of introducing an N-oxide group is a significant increase in the polarity of the parent molecule. This stems directly from the charge-separated N⁺–O⁻ bond, which enhances interactions with water and other polar solvents.[1][5] This fundamental change has direct, actionable consequences for drug design.

Enhancing Aqueous Solubility

Poor aqueous solubility is a perennial challenge in drug development, hindering formulation and bioavailability. N-oxidation presents a direct and often effective solution. The strong hydrogen bonding capacity of the N-oxide oxygen dramatically improves solvation in aqueous media.[1][6]

-

Causality: The N-oxide's ability to act as a strong hydrogen bond acceptor disrupts the intermolecular forces in the solid-state crystal lattice and promotes favorable interactions with water molecules, thereby increasing solubility.[1][6] This is a more integral modification than salt formation, as it does not depend on the presence of an ionizable group.

Attenuating Membrane Permeability

Conversely, the same increase in polarity that boosts solubility typically reduces a drug's ability to passively diffuse across lipophilic biological membranes, such as the blood-brain barrier (BBB) or the intestinal epithelium.[1][2][5] This can be a strategic advantage.

-

Expert Insight: This property is exceptionally useful for peripherally restricting the action of a centrally active drug. By creating an N-oxide derivative of a CNS-active tertiary amine, its brain penetration can be significantly curtailed, mitigating side effects like drowsiness or dizziness.[6] The tricyclic antidepressant prodrugs, imipraminoxide and amitriptylinoxide, exemplify this, showing a faster onset of action with fewer CNS-related side effects than their parent amines.[6]

Table 1: Impact of N-Oxidation on Key Physicochemical Properties

| Property | Effect of N-Oxidation | Rationale | Medicinal Chemistry Application |

| Aqueous Solubility | Increase | Highly polar N⁺–O⁻ bond; strong H-bond acceptor.[1][5] | Improve formulation of poorly soluble compounds. |

| Lipophilicity (LogP) | Decrease | Increased polarity and hydrogen bonding capacity. | Reduce off-target toxicity linked to high lipophilicity. |

| Membrane Permeability | Decrease | Increased polarity hinders passive diffusion across lipid bilayers.[1] | Limit BBB penetration; create peripherally-acting drugs. |

| Basicity (pKa) | Decrease | The N-oxide is a weaker base than the parent tertiary amine.[4] | Modify ionization state at physiological pH. |

| Immunogenicity | Decrease | Can be used in polymeric forms as "stealth" materials.[1][6] | Reduce immune response to drug-polymer conjugates. |

The N-Oxide as a Versatile Prodrug Moiety

Perhaps the most dynamic application of the N-oxide group is in prodrug design, where the group masks an active pharmacophore until a specific physiological trigger causes its removal. The primary mechanism for activation is the in vivo reduction of the N-oxide back to the parent tertiary amine.[1][6]

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

Solid tumors are often characterized by regions of low oxygen, or hypoxia.[6] This unique microenvironment contains elevated levels of reductive enzymes (e.g., cytochrome P450 reductases) that can selectively reduce certain chemical moieties that are stable in normoxic (normal oxygen) tissues. Heteroaromatic N-oxides are ideal candidates for this strategy.[1][5][6]

-

Mechanism of Action: A non-toxic or less-toxic N-oxide prodrug is administered systemically. In the hypoxic environment of a tumor, enzymes reduce the N-oxide to the parent amine, releasing the highly cytotoxic agent selectively at the target site.[1][6] This approach minimizes systemic toxicity and enhances the therapeutic index. Tirapazamine is a classic example, where bioreduction leads to a DNA-damaging radical.[4]

Caption: Bioisosteric relationship of N-oxide and carbonyl groups.

Nitric Oxide (NO) Mimicry

Certain classes of N-oxides, particularly furoxans (1,2,5-oxadiazole-N-oxides), can act as nitric oxide (NO) donors in vivo. [5][6][7]They can release NO, a critical signaling molecule involved in vasodilation and other physiological processes. This property is exploited in drugs like minoxidil, where the active metabolite is a potassium channel opener that mimics the vasodilatory effects of NO. [1]

Synthesis and Characterization: A Practical Guide

The deliberate introduction of an N-oxide group requires robust and well-characterized synthetic protocols. The most common method is the direct oxidation of the parent tertiary amine or N-heterocycle.

Experimental Protocol: Synthesis of a Pyridine N-Oxide Derivative

This protocol describes a general procedure for the N-oxidation of a substituted pyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.

Materials:

-

Substituted Pyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: Dissolve the substituted pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Cautiously add saturated aqueous Na₂S₂O₃ solution to quench the excess peroxide. Stir for 20 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes the m-chlorobenzoic acid byproduct, and the thiosulfate ensures all excess oxidant is destroyed.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM) or recrystallization to yield the pure N-oxide.

Critical Step: Purity and Characterization

For any pharmaceutical application, rigorous characterization and confirmation of purity are paramount.

-

Oxidant Removal: Residual hydrogen peroxide or peroxyacids from the synthesis can pose significant safety and stability concerns, and may even exhibit their own biological activity. [1][6]The absence of residual peroxide MUST be confirmed. While iodometric titration is unreliable due to the oxidative nature of N-oxides themselves, methods like NMR spectroscopy or enzymatic colorimetric assays (e.g., horseradish peroxidase assay) are suitable. [6]* Analytical Techniques:

-

NMR Spectroscopy (¹H and ¹³C): Protons and carbons adjacent to the N-oxide group typically show a downfield shift compared to the parent amine due to the deshielding effect of the N⁺-O⁻ moiety.

-

Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the parent molecule + 16 amu (for the addition of one oxygen atom).

-

X-ray Crystallography: Provides definitive structural confirmation and information on bond lengths and angles. [7]

-

Conclusion

The N-oxide group has firmly transitioned from a metabolic byproduct to a sophisticated tool in the medicinal chemist's armamentarium. Its ability to fine-tune solubility and permeability, enable targeted drug delivery through innovative prodrug strategies (especially for oncology), and serve as a versatile bioisostere makes it a feature of rational drug design. [1][7]A thorough understanding of its properties, synthetic routes, and in vivo behavior is essential for leveraging its full potential to create safer and more effective therapeutic agents. The continued exploration of N-oxide chemistry promises to unlock even more applications, particularly in the burgeoning fields of theranostics and targeted therapies. [8]

References

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168–5184. [Link]

-

Al-Tel, T. H. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 20(3), 425-440. [Link]

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed, PMID: 38549449. [Link]

-

Kobus, M., Friedrich, T., Zorn, E., et al. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Kobus, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ResearchGate. [Link]

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central, PMC11017254. [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]

-

Bohrium. (2024). Medicinal-chemistry-of-drugs-with-n-oxide-functionalities. Ask this paper. [Link]

-

Kim, J., et al. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 625-634. [Link]

-

Ding, Z., et al. (2022). Radiotherapy Reduces N-Oxides for Prodrug Activation in Tumors. Journal of the American Chemical Society, 144(21), 9458–9464. [Link]

-

Ding, Z., et al. (2022). Radiotherapy Reduces N-Oxides for Prodrug Activation in Tumors. PubMed, PMID: 35594148. [Link]

-

Lin, G., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1741. [Link]

-

Demchenko, I. N. (2018). Analytical Techniques for Characterization of Oxide-Based Materials. In Oxide-Based Materials and Devices IX. [Link]

-

Gungor, T., & Uslu, B. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl) [1][5][7]triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-446. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

-

Lin, G., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

-

Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561-563. [Link]

-

Bryan, N. S., & Grisham, M. B. (Eds.). (2011). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Methods in Enzymology, 486, 1-22. [Link]

-

Gorrod, J. W., & Damani, L. A. (Eds.). (1985). Biological Oxidation of Nitrogen in Organic Compounds and Disposition of N-Oxidized Product. Request PDF. [Link]

-

Vidya-mitra. (2018, February 7). Analysis and control methods of NOx. YouTube. [Link]

-

Schoenfisch, M. H. (2013). Analytical Chemistry of Nitric Oxide. Analytical Chemistry, 85(3), 1330–1339. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Advent and Evolution of Chloropyridine N-Oxides: A Technical Guide for the Modern Researcher

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Class of Heterocyclic Compounds

Abstract

Chloropyridine N-oxides represent a cornerstone in the field of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a myriad of functional molecules, most notably in the realms of pharmaceuticals and agrochemicals.[1][2][3] Their unique electronic properties, stemming from the N-oxide functionality, activate the pyridine ring towards reactions that are otherwise challenging, thereby unlocking novel synthetic pathways. This technical guide provides a comprehensive exploration of the discovery and history of chloropyridine N-oxides, delving into the evolution of their synthesis and the fundamental principles governing their reactivity. We will examine key synthetic methodologies, from classical oxidation and chlorination techniques to modern catalytic approaches, providing detailed protocols and mechanistic insights. Furthermore, this guide will illuminate the critical role of chloropyridine N-oxides in drug development and other industrial applications, offering a forward-looking perspective on their enduring significance.

A Historical Perspective: The Dawn of Pyridine N-Oxide Chemistry

The journey into the world of chloropyridine N-oxides begins with the foundational discovery of their parent compound, pyridine N-oxide. In 1926, Jakob Meisenheimer first reported the synthesis of pyridine N-oxide by treating pyridine with peroxybenzoic acid.[4][5] This seminal work laid the groundwork for the exploration of a new class of heterocyclic compounds with distinct reactivity compared to their parent pyridines. The introduction of the N-oxide group dramatically alters the electronic landscape of the pyridine ring, transforming it from an electron-deficient system to one with enhanced electron density at the 2- and 4-positions, making it more susceptible to electrophilic attack.[6][7] Conversely, the N-oxide moiety also facilitates nucleophilic substitution reactions.[8] This dual reactivity profile is central to the synthetic utility of all pyridine N-oxides, including their chlorinated derivatives.

While the precise first synthesis of a chloropyridine N-oxide is less singularly documented than that of pyridine N-oxide itself, the development of methods to both introduce a chlorine atom onto a pyridine N-oxide ring and to N-oxidize a pre-existing chloropyridine were logical and subsequent steps in the expansion of heterocyclic chemistry.

The Synthetic Arsenal: Crafting Chloropyridine N-Oxides

The synthesis of chloropyridine N-oxides can be broadly approached via two primary strategies: the N-oxidation of a chloropyridine or the chlorination of a pyridine N-oxide. The choice of strategy is often dictated by the availability of starting materials and the desired regiochemistry of the final product.

N-Oxidation of Chloropyridines

This is a direct and widely employed method for accessing chloropyridine N-oxides. The core transformation involves the delivery of an oxygen atom to the nitrogen of the pyridine ring.

Historically, peroxy acids have been the reagents of choice for N-oxidation.[9] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[10] The reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

Workflow for m-CPBA Oxidation of a Chloropyridine

Caption: General workflow for the N-oxidation of chloropyridines using m-CPBA.

The use of hydrogen peroxide as the oxidant, often in the presence of a catalyst, offers a more atom-economical and environmentally benign alternative to peroxy acids. Common catalysts include tungstic acid and various molecular sieves.[11][12]

Experimental Protocol: Synthesis of 2-Chloropyridine N-oxide using H₂O₂ and a TS-1 Molecular Sieve Catalyst [12]

-